molecular formula C10H9BrIN B3382333 1-Methyl-6-bromoquinolinium iodide CAS No. 32596-82-0

1-Methyl-6-bromoquinolinium iodide

Cat. No.: B3382333
CAS No.: 32596-82-0
M. Wt: 349.99 g/mol
InChI Key: ZEKWVWTURARFDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-bromoquinolinium iodide (CAS 32596-82-0) is an organic salt with the molecular formula C10H9BrIN. It serves as a versatile chemical scaffold in medicinal chemistry and materials science research. In pharmaceutical research, this compound belongs to a class of substituted quinolinium salts investigated for their potent anti-infective properties . These derivatives show significant activity against opportunistic fungal pathogens such as Cryptococcus neoformans and Candida albicans , which are a leading cause of morbidity in immunocompromised patients, indicating potential for developing new antifungal agents . Related structural analogues are also explored in neuroscience research as inhibitors of organic cation transporters (OCTs) and the plasma monoamine transporter (PMAT), which are low-affinity, high-capacity monoamine transporters in the brain . This mechanism is a promising target for developing novel antidepressants, particularly for treatment-resistant depression or as an adjunct to enhance the efficacy of selective serotonin re-uptake inhibitors (SSRIs) . In materials science, quinolinium ions function as strong electron-accepting groups in the synthesis of organic π-conjugated ionic crystals . These materials exhibit large second- and third-order nonlinear optical responses and various fluorescent activities, making them suitable for developing advanced optoelectronic devices, nonlinear optical materials, and fluorescent sensors . Researchers utilize this brominated quinolinium intermediate for further functionalization, particularly in coupling reactions and as a precursor for synthesizing more complex chemical entities. The compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-1-methylquinolin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN.HI/c1-12-6-2-3-8-7-9(11)4-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWVWTURARFDJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)Br.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611012
Record name 6-Bromo-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32596-82-0
Record name Quinolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 1 Methyl 6 Bromoquinolinium Iodide

Nucleophilic Substitution Pathways and Reactivity Profiles

The reactivity of 1-methyl-6-bromoquinolinium iodide in nucleophilic substitution reactions is governed by the inherent properties of the quinolinium ring system, the nature of the iodide leaving group, and the electronic influence of the bromine substituent. The positively charged quaternary nitrogen atom activates the heterocyclic system, rendering it susceptible to nucleophilic attack. Reactions can theoretically proceed through different mechanistic pathways, primarily distinguished by the timing of bond-breaking and bond-forming steps. While direct SN2-type attack on the N-methyl group is a plausible pathway, the potential for substitution on the aromatic ring also exists, although this typically requires more forcing conditions or specific activation.

The iodide ion (I⁻) is an excellent leaving group, a property that significantly influences the kinetics of nucleophilic substitution reactions involving this compound. The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they can stabilize the negative charge more effectively after departing. libretexts.org Iodide is the conjugate base of hydroiodic acid (HI), a very strong acid (pKa ≈ -10), making iodide a very weak base and, consequently, a superior leaving group. nih.gov

Several factors contribute to the stability of the iodide ion:

Size and Polarizability: Iodide is the largest and most polarizable of the common halide ions. Its large size allows the negative charge to be dispersed over a greater volume, reducing charge density and increasing stability. reddit.com

Low Basicity: As the conjugate base of a strong acid, iodide is inherently stable and less likely to re-initiate a reverse reaction. masterorganicchemistry.com

Weak Carbon-Iodine Bond: While the relevant bond in this context is ionic between the quinolinium cation and the iodide anion, in related covalent systems, the C-I bond is the weakest among carbon-halogen bonds, facilitating its cleavage.

In the context of a quinolinium system, the departure of the iodide ion is a facile process. The rate of nucleophilic substitution reactions often follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻ for leaving groups, highlighting the exceptional ability of iodide to facilitate these reactions. libretexts.org

Table 1: Comparison of Halide Leaving Group Properties
PropertyIodide (I⁻)Bromide (Br⁻)Chloride (Cl⁻)
Conjugate Acid pKa~ -10~ -9~ -7
Ionic Radius (pm)220196181
Relative SN2 Reactivity RateFastestIntermediateSlow

The increased positive charge on the ring system makes it a more attractive target for nucleophiles. Consequently, the bromine substituent is expected to increase the rate of nucleophilic addition or substitution reactions on the quinolinium ring itself. While some studies on related quinolinium systems suggest that substituents on the aromatic portion may not have a profound influence on certain types of dearomative functionalization reactions nih.gov, the fundamental electronic effect of bromine is to increase the electrophilic character of the molecule. This effect can be critical in facilitating reactions that might otherwise be sluggish.

Electron Transfer Mechanisms and Rate Constants

Quinolinium salts are recognized as effective oxidizing agents due to their electron-deficient, positively charged nature. scispace.com They can participate in electron transfer (ET) reactions where the quinolinium moiety accepts an electron from a suitable donor, generating a neutral quinolinyl radical. rsc.org The process can be initiated photochemically or through interaction with a chemical reductant.

The mechanism of electron transfer is often described by Marcus theory, which relates the rate of electron transfer to the free energy change (ΔG°) of the reaction and the reorganization energy (λ). The reorganization energy represents the energy cost of structural changes in the reactants and surrounding solvent molecules required for the electron transfer to occur. scispace.com In the "normal" region of Marcus theory, the rate of electron transfer increases as the reaction becomes more thermodynamically favorable (more negative ΔG°). However, in the "inverted" region, where the driving force becomes extremely large, the rate paradoxically begins to decrease. scispace.com

For this compound, the positively charged quinolinium core makes it a ground-state oxidizing agent. scispace.com Upon photoexcitation, its oxidizing potential is further increased, facilitating photoinduced electron transfer (PeT) processes. scispace.com While specific rate constants for this compound are not extensively documented, the table below illustrates the conceptual relationship between driving force and ET rates as predicted by Marcus theory.

Table 2: Conceptual Relationship Between Driving Force and Electron Transfer Rate
RegionDriving Force (-ΔG°) vs. Reorganization Energy (λ)Predicted Effect on Rate Constant (k_ET)
Normal-ΔG° < λRate increases as -ΔG° increases
Barrierless-ΔG° = λRate reaches a maximum
Inverted-ΔG° > λRate decreases as -ΔG° increases

Halogen Bonding Interactions in Reaction Intermediates and Transition States

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (termed a σ-hole) is attracted to a nucleophilic region on another molecule. wikipedia.orgmdpi.com This interaction is directional and has gained recognition for its significant role in supramolecular chemistry, crystal engineering, and reaction mechanisms. wikipedia.orgump.edu.pl In this compound, both the bromine atom and the iodide counter-ion are capable of participating in halogen bonding.

Bromine as a Halogen Bond Donor: The bromine atom covalently bonded to the quinoline (B57606) ring at the C6 position possesses a positive σ-hole on its outer surface, opposite the C-Br bond. This allows it to act as a halogen bond donor, interacting with nucleophiles or solvent molecules that have lone pairs of electrons (e.g., carbonyl oxygens, amines). Such interactions can stabilize reaction intermediates and transition states, potentially influencing reaction pathways and rates. ump.edu.pl

Iodide as a Halogen Bond Acceptor: The iodide anion, being electron-rich, can act as a halogen bond acceptor.

Studies on analogous N-alkyl-halopyridinium salts have provided structural evidence for strong halogen bonds. nih.gov The strength of a halogen bond generally follows the trend I > Br > Cl, making iodine a particularly effective halogen bond donor. nih.gov In the context of a reaction mechanism, halogen bonding involving the C6-bromine atom could pre-organize a nucleophile before attack or stabilize a negatively charged transition state, thereby lowering the activation energy of the reaction.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly impact the kinetics and thermodynamics of reactions involving ionic species like this compound. wikipedia.org Solvents influence reaction rates by differentially solvating the reactants and the transition state. wikipedia.orgresearchgate.net The effects can be broadly categorized based on the solvent's polarity and its ability to donate hydrogen bonds (protic vs. aprotic).

Polar Protic Solvents (e.g., water, methanol): These solvents are highly effective at solvating both cations and anions. They can stabilize the 1-methyl-6-bromoquinolinium cation through dipole-dipole interactions and the iodide anion through strong hydrogen bonds. libretexts.org For an SN1-type mechanism, which would involve the formation of a charged intermediate, polar protic solvents would significantly stabilize the transition state, accelerating the reaction rate. libretexts.org Conversely, for an SN2 reaction, these solvents can solvate the nucleophile so strongly that they hinder its ability to attack, potentially slowing the reaction. youtube.com

Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These solvents have strong dipoles but lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions. youtube.com In an SN2 reaction, this selective solvation leaves the nucleophile "bare" and highly reactive, often leading to a significant rate acceleration compared to protic solvents. youtube.com

Nonpolar Solvents (e.g., hexane, toluene): The solubility of ionic salts like this compound is typically very low in nonpolar solvents, often precluding their use in homogeneous reactions. If a reaction were to proceed, the lack of stabilization for charged intermediates or transition states would generally result in very slow rates. However, for some electron transfer reactions, non-coordinating, nonpolar solvents have been shown to accelerate rates by orders of magnitude compared to polar, coordinating solvents. biu.ac.il

Table 3: Expected Solvent Effects on Reaction Pathways of this compound
Solvent TypeEffect on SN1 PathwayEffect on SN2 PathwayRationale
Polar ProticRate accelerationRate deceleration (relative to aprotic)Strongly solvates cations and anions, stabilizing transition states (SN1) and nucleophiles (hindering SN2). libretexts.org
Polar AproticModerate accelerationStrong rate accelerationSolvates cations well but leaves anions (nucleophiles) poorly solvated and highly reactive. youtube.com
NonpolarStrong rate decelerationStrong rate decelerationPoor solubility and inability to stabilize charged species. biu.ac.il

Spectroscopic and Photophysical Characterization in Advanced Chemical Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 1-Methyl-6-bromoquinolinium iodide, both ¹H and ¹³C NMR provide critical insights into its molecular framework.

The synthesis of this compound is typically achieved by the reaction of 6-bromoquinoline (B19933) with methyl iodide in an appropriate solvent, such as acetone. chapman.edu This reaction follows the general principle of the Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinolinium core and the N-methyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons on the pyridinium (B92312) ring (positions 2, 3, and 4) are generally more deshielded than those on the benzene (B151609) ring. The methyl protons, attached to the positively charged nitrogen, will also be deshielded compared to a typical methyl group and are expected to appear as a singlet in the range of 4.0-5.0 ppm. The coupling patterns (e.g., doublets, triplets, and multiplets) of the aromatic protons provide valuable information about their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the quinolinium ring are expected to resonate in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the bromine (C-6) will experience a characteristic shift. The quaternary carbons, including the one at the ring junction and the one bonded to the nitrogen, will also have distinct chemical shifts. The N-methyl carbon will appear at a higher field compared to the aromatic carbons, typically in the range of 45-55 ppm.

A detailed analysis of both ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allows for the unambiguous assignment of all proton and carbon signals, confirming the successful synthesis and structural integrity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃4.0 - 5.0 (s)45 - 55
Aromatic-H7.0 - 9.5 (m)-
Aromatic-C-120 - 150
C-Br-~120

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions. s = singlet, m = multiplet.

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinolinium ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the aromatic rings and the methyl group will be observed at lower wavenumbers. The presence of the C-Br bond can be confirmed by a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Quinolinium Ring (C=C, C=N)Stretching1600 - 1400
Aromatic C-HBending900 - 675
N-CH₃Bending~1400
C-BrStretching600 - 500

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm the mass of the cationic portion of the molecule, [C₁₀H₉BrN]⁺.

The expected exact mass of the 1-Methyl-6-bromoquinolinium cation can be calculated based on the masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br or ⁸¹Br). The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The high resolution of the measurement allows for the differentiation of ions with the same nominal mass but different elemental compositions, thereby providing unambiguous confirmation of the molecular formula.

Photophysical Property Analysis

The photophysical properties of quinolinium salts are of significant interest due to their potential applications in areas such as fluorescent probes and photosensitizers.

Absorption and Emission Spectroscopy (e.g., Fluorescence)

The electronic absorption and emission spectra of this compound provide information about its electronic transitions. The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the quinolinium ring system. The position and intensity of these bands can be influenced by the bromo substituent.

Upon excitation with light of an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would reveal the wavelength of maximum fluorescence and the Stokes shift (the difference between the absorption and emission maxima), which are important parameters for characterizing a fluorescent molecule. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined. These properties are often solvent-dependent.

Investigation of Intermolecular Charge Transfer Interactions

The presence of the electron-withdrawing bromo group and the positively charged quinolinium ring can facilitate intermolecular charge transfer (ICT) interactions with electron-donating molecules. These interactions can be studied by observing changes in the absorption or emission spectra upon addition of a donor species. The formation of a charge-transfer complex can lead to the appearance of a new, long-wavelength absorption band. Such studies are crucial for understanding the potential of this compound to act as an electron acceptor in various chemical processes.

Solvatochromic Behavior and Polarity Effects on Spectral Characteristics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which in turn affects the energy of the electronic transitions.

This compound, being a charged species, is expected to exhibit significant solvatochromic behavior. The absorption and emission maxima are likely to shift depending on the polarity of the solvent. For instance, in more polar solvents, the ground state is expected to be more stabilized than the excited state, which could lead to a hypsochromic (blue) shift in the absorption spectrum. Conversely, if the excited state is more polar than the ground state, a bathochromic (red) shift may be observed in more polar solvents. A systematic study of the spectral shifts in a range of solvents with varying polarity can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation.

In-Depth Computational Analysis of this compound Remains a Field for Future Research

A thorough review of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While the methodologies outlined for such an analysis are standard in modern computational chemistry, their direct application to this particular molecule has not been documented in available peer-reviewed research. Consequently, the generation of a detailed article with specific data tables and research findings as requested is not feasible at this time.

The requested analysis would typically involve a multi-faceted approach to understanding the molecule's electronic structure, reactivity, and potential chemical behavior. The specified computational methods provide a powerful toolkit for theoretical chemists to predict molecular properties and reaction dynamics.

Computational Chemistry and Theoretical Studies

Theoretical Investigation of Reaction Mechanisms and Energetics

Solvent Models in Computational Simulations (e.g., SMD)

In computational chemistry, accurately modeling the effect of a solvent is crucial for predicting the behavior of molecules in solution. Implicit solvation models are an efficient way to achieve this by representing the solvent as a continuous medium rather than individual molecules. One of the most advanced and widely used implicit solvent models is the SMD model.

The SMD model, which stands for "Solvation Model based on Density," is a universal continuum solvation model applicable to any charged or uncharged solute in any solvent for which key descriptors are known. github.io The term "universal" highlights its broad applicability. github.io The model treats the solvent as a dielectric continuum characterized by properties such as its dielectric constant, refractive index, bulk surface tension, acidity, and basicity. github.io

The free energy of solvation in the SMD model is calculated by considering two main components:

Bulk-Electrostatic Contribution : This component arises from the electrostatic interaction between the solute's charge distribution and the dielectric continuum of the solvent. The SMD model uses the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) to calculate this contribution. Unlike some earlier models that rely on atomic point charges, SMD uses the full solute electron density, which makes it compatible with any basis set.

Cavity-Dispersion-Solvent Structure (CDS) Contribution : This term accounts for the non-electrostatic interactions that occur in the first solvation shell. It includes the energy required to create a cavity in the solvent to accommodate the solute (cavitation), the dispersion forces between the solute and solvent, and changes in the solvent's structure. The CDS term is calculated as a sum of atomic surface tensions multiplied by the solvent-accessible surface area of each atom in the solute. github.io

For a compound like this compound, an SMD simulation would involve defining the solute's molecular geometry and the desired solvent. The model's parameters, including intrinsic atomic Coulomb radii, have been optimized for a wide range of elements, including hydrogen, carbon, nitrogen, and bromine. github.io The output of such a simulation would provide the free energy of solvation, which is essential for understanding the compound's stability, reactivity, and solubility in various solvents. The accuracy of the SMD model has been tested against extensive experimental data, showing good performance for many solvents, though its accuracy can vary depending on the solvent . nih.gov

Feature of SMD ModelDescription
Model Type Continuum Solvation Model
Key Principle Uses solute electron density rather than partial atomic charges. github.io
Energy Components 1. Bulk-Electrostatic (via IEF-PCM) 2. Cavity-Dispersion-Solvent Structure (CDS) github.io
Applicability Any charged or uncharged solute in any characterized solvent. github.io
Required Solvent Descriptors Dielectric constant, refractive index, bulk surface tension, acidity, basicity.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules, particularly those with specific electronic properties, can exhibit significant NLO responses. Quinolinium derivatives are among the classes of compounds studied for these properties due to their electronic structure.

The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules by calculating the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response.

The key structural features that lead to a high NLO response in organic molecules are:

Intramolecular Charge Transfer (ICT) : A significant NLO response often originates from molecules that have electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (D-π-A systems). semanticscholar.orgnih.gov This arrangement facilitates the movement of electron density upon interaction with an external electric field.

Extended π-Conjugation : A larger system of delocalized π-electrons allows for greater electron mobility, which can enhance hyperpolarizability. semanticscholar.orgnih.gov

In the case of this compound, the quinolinium core acts as an electron acceptor. The methyl group on the nitrogen atom enhances this acceptor character. The bromine atom at the 6-position is an electron-withdrawing group, which further influences the electronic distribution of the molecule.

While specific DFT calculations for this compound are not found in the reviewed literature, studies on similar molecules provide insight. For example, a theoretical and experimental study on 6-aminoquinolinium iodide monohydrate, which has a strong electron-donating amino group instead of a bromine atom, demonstrated its NLO properties. uc.pt The presence of the donor group in that case leads to a pronounced ICT character, which is favorable for NLO activity. uc.pt

To predict the NLO properties of this compound, a typical computational approach would involve:

Optimizing the molecular geometry using DFT at a suitable level of theory and basis set.

Calculating the electronic properties, including the dipole moment and the first hyperpolarizability (β).

Analyzing the frontier molecular orbitals (HOMO and LUMO) to understand the nature of electronic transitions and charge transfer.

The results of such calculations would provide a quantitative prediction of the molecule's potential as an NLO material. Below is a table showing representative theoretical NLO data for the related compound 6-aminoquinolinium iodide monohydrate, as an illustration of the type of data generated in such studies. uc.pt

CompoundMethodFirst Hyperpolarizability (β) (10⁻³⁰ esu)
6-aminoquinolinium iodide monohydrateMP2/aug-cc-pVDZ14.8
6-aminoquinolinium iodide monohydrateCAM-B3LYP/aug-cc-pVDZ11.2

This table is for illustrative purposes and shows data for a related compound to demonstrate the output of NLO prediction studies. uc.pt

Applications in Advanced Materials and Chemical Sciences

Supramolecular Assembly and Host-Guest Chemistry

Hydrogen Bonding Interactions and π–π Stacking

The quinolinium ring system, with its delocalized π-electrons, is prone to engaging in π–π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules align, creating an attractive force that contributes to the stability of the assembly. The presence of the methyl group on the nitrogen atom can influence the geometry of this stacking, potentially leading to slipped-stacked or parallel-displaced arrangements.

Furthermore, the hydrogen atoms on the quinolinium ring can participate in weak hydrogen bonds with the iodide anion or other electron-rich species present in the system. While not as strong as conventional hydrogen bonds, these C–H···I interactions can play a crucial role in directing the three-dimensional arrangement of the molecules in the solid state. The interplay between π–π stacking and these weak hydrogen bonds can lead to the formation of complex and well-defined supramolecular architectures.

Development of Chemical Sensors and Molecular Probes

The inherent properties of the 1-Methyl-6-bromoquinolinium cation make it a promising platform for the development of chemical sensors, particularly for the detection of anions. Its ability to signal the presence of specific ions through changes in its optical properties is a key area of research.

Fluorescence-Based Sensing Mechanisms

Quinolinium salts are known to be fluorescent, and this property is often sensitive to their local environment. The fluorescence of 1-Methyl-6-bromoquinolinium iodide can be quenched or enhanced upon interaction with specific analytes. A common mechanism for anion sensing is fluorescence quenching, where the binding of an anion to the quinolinium cation provides a non-radiative pathway for the excited state to decay, leading to a decrease in fluorescence intensity. This "turn-off" response can be highly sensitive and selective for certain anions, depending on the strength of the interaction. The iodide counter-ion itself is a known fluorescence quencher, and the displacement of iodide by another anion could potentially lead to a "turn-on" fluorescence response, although this is often dependent on the nature of the incoming anion.

Catalytic Applications in Organic Synthesis

The Lewis acidic character of the quinolinium cation, coupled with the potential for the iodide anion to participate in catalytic cycles, suggests that this compound could find applications in organic synthesis. While specific catalytic activities for this exact compound are not extensively documented in publicly available literature, related quinolinium salts have shown promise in various organic transformations.

Role as Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium (B1175870) salts are widely used as phase-transfer catalysts due to their ability to transport anions from the aqueous phase into the organic phase, where the reaction can proceed. operachem.combiomedres.us

The catalytic activity of a quaternary ammonium salt in PTC is influenced by the structure of the cation. The lipophilicity of the cation, determined by the length of the alkyl chains, plays a crucial role in its ability to partition between the two phases. While short-chain tetraalkylammonium salts may not be sufficiently lipophilic, those with longer chains are effective in transferring anions. operachem.com In the case of this compound, the quinolinium core provides a degree of lipophilicity.

The general mechanism of phase-transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) is as follows:

Anion Exchange: The catalyst cation (Q⁺) in the organic phase exchanges its counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface.

Transport to Organic Phase: The newly formed ion pair (Q⁺Y⁻) is soluble in the organic phase and diffuses away from the interface.

Reaction: The reactant anion (Y⁻) reacts with the organic substrate (RX) in the organic phase to form the product (RY).

Catalyst Regeneration: The catalyst cation, now paired with the leaving group (X⁻), returns to the interface to repeat the cycle.

Electrocatalytic Properties

The electrocatalytic properties of quinolinium compounds are an area of growing interest. The redox activity of the quinolinium moiety allows it to participate in electron transfer processes, making it a candidate for various electrocatalytic applications. The substitution pattern on the quinoline (B57606) ring can significantly impact its electrochemical behavior.

While direct evidence for the electrocatalytic properties of this compound is scarce, the broader class of quinoid-inspired materials, which share structural similarities, are being investigated for their potential in electronic applications. nih.gov These materials exhibit tunable electronic properties based on their molecular structure. nih.gov Theoretical and experimental studies on related compounds can provide insights into the potential of this compound in this domain.

Material Science Applications

The unique photophysical and electronic properties of quinolinium salts make them attractive building blocks for advanced materials. researchgate.net

Development of Functional Dyes and Chromophores

Quinolinium-based structures are known to be effective chromophores, molecules that absorb light in the visible and ultraviolet regions. The extended π-system of the quinoline ring is responsible for this property. The absorption characteristics can be tuned by introducing different substituents onto the ring. The bromo group in this compound, being an electron-withdrawing group, is expected to influence the electronic transitions within the molecule and thus its color and photophysical properties.

While specific data on this compound as a dye is not available, the general class of quinoline-containing compounds has been explored for applications in dyes and photosensitizers. researchgate.net

Integration into Polymer Matrices for Optoelectronic Applications

The incorporation of functional molecules into polymer matrices is a common strategy for developing materials with tailored optical and electronic properties. Quinolinium salts, with their potential as chromophores and electronically active species, are candidates for integration into polymers for applications in optoelectronics.

For instance, quinoline-based materials are being explored for their potential use in organic semiconductors and photovoltaic devices. nih.gov The integration of compounds like this compound into a polymer matrix could potentially lead to materials with interesting photoluminescent or conductive properties. The compatibility of the quinolinium salt with the polymer matrix and the resulting morphology of the composite material would be critical factors determining its performance.

Structure Activity Relationships and Derivative Design

Systematic Modification of the Quinolinium Core for Enhanced Functionality

The quinolinium nucleus is a versatile platform that can be systematically modified to enhance its functionality for various applications, including as a precursor for more complex heterocyclic systems. researchgate.net The reactivity of the quinolinium salt allows for annulation reactions, where new rings are fused onto the existing structure, leading to polyheterocycles with potential biological activity. researchgate.net Research into quinoline (B57606) derivatives has shown that the introduction of different substituents at various positions on the quinolinium core can significantly influence their properties.

For instance, studies on related quinolinium compounds have demonstrated that even small modifications, such as extending an alkyl chain by a single methylene (B1212753) group, can enhance biological activity, such as antifungal potency. nih.gov The nature of the groups attached to the quinolinium core is critical; for example, replacing a phenyl ring with a non-aromatic cyclohexyl ring can lead to a loss of broad-spectrum activity, highlighting the importance of aromaticity for certain biological interactions. nih.gov The synthesis of complex derivatives often involves the nucleophilic substitution at positions C2 or C4 of the quinolinium ring, which are activated by the quaternized nitrogen atom. mdpi.com This reactivity is harnessed to build elaborate molecular architectures, as seen in the reaction of a 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with an aniline (B41778) to form a tetracyclic quinobenzothiazinium system. mdpi.com

These examples underscore a general principle: the quinolinium core can be fine-tuned through targeted substitutions and reactions. Modifications can alter steric bulk, electronic distribution, and hydrogen bonding capacity, thereby influencing the molecule's interaction with biological targets or its utility as a synthetic intermediate.

Influence of Halogen Substitution (e.g., Bromine) on Compound Properties

The introduction of halogen atoms is a widely used strategy in the design of active chemical compounds. nih.gov Halogens can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions. nih.gov However, the effect of halogenation is complex, and it can either increase or decrease the efficacy of a compound depending on the specific context of the molecule and its target. nih.gov

In the case of 1-Methyl-6-bromoquinolinium iodide, the bromine atom at the 6-position is expected to influence the compound's properties in several ways:

Electronic Effects : Bromine is an electron-withdrawing group, which can modulate the electron density of the quinolinium ring system. This can affect the reactivity of the ring and the pKa of associated functional groups.

Halogen Bonding : Halogen atoms, particularly bromine and iodine, can act as halogen bond donors. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. mdpi.com The strength of this interaction generally increases down the halogen group (Cl < Br < I). mdpi.com This capability for halogen bonding can be a crucial factor in determining the crystal packing of the compound in the solid state and its binding affinity to biological macromolecules. mdpi.com

The following table summarizes the general influence of different halogen substitutions on molecular properties, providing a basis for understanding the specific role of bromine.

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Potential for Halogen Bonding
Fluorine1.473.98Weak
Chlorine1.753.16Moderate
Bromine1.852.96Strong
Iodine1.982.66Very Strong

This table presents generalized data for comparative purposes.

Impact of N-Methyl Quaternization on Molecular Structure and Reactivity

The quaternization of the nitrogen atom in the quinoline ring to form a quinolinium salt is a critical structural modification with significant consequences for the molecule's properties. The N-methylation of 6-bromoquinoline (B19933) to yield this compound introduces a permanent positive charge and alters the geometry and reactivity of the heterocyclic system.

The quaternization process itself can be influenced by factors such as the basicity of the nitrogen heterocycle and steric hindrance around the nitrogen atom. mdpi.com Quinoline, being less basic than some other amines, can present challenges for quaternization. mdpi.com

Key impacts of N-methyl quaternization include:

Increased Polarity and Solubility : The introduction of a formal positive charge on the nitrogen atom dramatically increases the polarity of the molecule. This often leads to enhanced solubility in polar solvents, including water. This change is a well-known effect of quaternization on various polymers like chitosan. nih.gov

Activation of the Quinolinium Ring : The positive charge on the nitrogen atom renders the quinolinium ring electron-deficient. This activates the ring system, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. mdpi.com This enhanced reactivity is a cornerstone of the synthetic utility of quinolinium salts, allowing for the construction of more complex molecular frameworks. researchgate.netthieme-connect.com

Altered Biological Activity : The permanent cationic charge can facilitate strong electrostatic interactions with negatively charged biological macromolecules, such as DNA or specific amino acid residues in proteins. This can be a key factor in the biological mechanism of action for many quinolinium-based compounds. nih.gov For instance, certain quinolinium iodide derivatives have shown potential as anticancer and antibacterial agents. nih.gov

Exploration of Anion Exchange in Iodide Salts for Diverse Applications

The iodide ion in this compound is not merely a spectator but a component that can be readily exchanged for other anions, providing a powerful tool for modulating the compound's properties. This process of anion exchange allows for the fine-tuning of characteristics such as solubility, stability, and even biological activity without altering the cationic quinolinium core.

A general and efficient method for anion exchange in heteroaromatic salts involves the use of anion exchange resins. nih.gov In this method, a solution of the halide salt is passed through a column packed with a resin that has been pre-loaded with the desired anion. nih.gov This technique can be used to replace iodide with a wide variety of other anions.

The ability to perform this exchange is valuable for several reasons:

Tuning Solubility : Exchanging iodide for a more lipophilic anion, such as bis(trifluoromethylsulfonyl)imide (NTf₂⁻), can increase the solubility of the salt in nonpolar organic solvents. Conversely, exchanging it for an anion like acetate (B1210297) or formate (B1220265) can enhance water solubility.

Removing Halide Impurities : The anion exchange process can also serve as a purification method to remove residual halide impurities from synthetic preparations. nih.gov

Modifying Physical Properties : The nature of the anion can influence the melting point, crystallinity, and thermal stability of the salt.

Introducing New Functionality : The counter-ion itself can be a source of chemical reactivity or biological activity, leading to dual-functional compounds.

The following table lists some examples of anions that can be exchanged with iodide and the potential resulting change in the salt's properties.

Original AnionTarget AnionPotential Change in Properties
Iodide (I⁻)Acetate (CH₃COO⁻)Increased water solubility
Iodide (I⁻)Nitrate (NO₃⁻)Altered energetic properties
Iodide (I⁻)Tetrafluoroborate (BF₄⁻)Modified solubility and stability
Iodide (I⁻)Hexafluorophosphate (PF₆⁻)Increased stability, decreased water solubility
Iodide (I⁻)Bis(trifluoromethylsulfonyl)imide (NTf₂⁻)Increased lipophilicity, solubility in organic solvents

This versatility in anion exchange significantly broadens the potential applications of quinolinium salts by allowing for the creation of a diverse library of compounds from a single cationic scaffold. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

A thorough review of existing scientific literature reveals a notable absence of dedicated research focused specifically on 1-Methyl-6-bromoquinolinium iodide. There are no prominent studies detailing its synthesis, characterization, or application. Its primary contribution to the field, therefore, is as a readily accessible yet uncharacterized chemical entity.

The compound's existence and structure can be confidently inferred from fundamental principles of organic chemistry. It is the product of the quaternization of 6-bromoquinoline (B19933) with methyl iodide, a standard and high-yielding N-alkylation reaction. nih.gov The starting material, 6-bromoquinoline, is a commercially available and well-documented compound, used as a reagent in organic synthesis. chemicalbook.comnih.govsigmaaldrich.com The significance of this compound thus lies not in a history of documented findings, but in its potential as a foundational building block for future scientific inquiry. It stands as a blank slate, equipped with functional handles—the reactive bromo group and the activated quinolinium core—that invite exploration.

Emerging Research Avenues for this compound

The specific substitution pattern of this compound opens up several promising avenues for future research, leveraging both the properties of the quinolinium core and the reactivity of the bromine substituent.

Precursor in Organic Synthesis: The bromine atom at the 6-position is a prime functional group for cross-coupling reactions. This allows for the installation of a wide variety of substituents (aryl, alkyl, cyano, etc.) via established methods like Suzuki, Heck, and Sonogashira couplings. This would generate a library of novel 6-substituted 1-methylquinolinium (B1204318) salts, each with potentially unique electronic and steric properties. The quinolinium core itself is a valuable precursor for creating more complex, fused heterocyclic systems. researchgate.netdoaj.org

Development of Functional Dyes and Probes: Quinolinium salts are known to be fluorescent. Research into the photophysical properties of this compound could reveal its potential as a fluorescent probe. The bromine atom can act as a heavy atom, potentially inducing phosphorescence, or it could serve as a site for attaching other chromophores or analyte-binding moieties to create sophisticated chemical sensors.

Antimicrobial and Anticancer Agents: Functionalized quinolinium salts have demonstrated promising biological activity, including anticancer and antibacterial properties. nih.gov Systematic investigation into the bioactivity of this compound and its derivatives could uncover new therapeutic leads.

Materials Science Applications: The ionic nature of quinolinium salts makes them candidates for use as ionic liquids or as components in conductive polymers and organic electronic devices. The polarizable bromine atom and the aromatic system could contribute to desirable solid-state packing and electronic properties.

The following table summarizes these potential research directions:

Research AvenueDescriptionKey Functional GroupPotential Application Area
Cross-Coupling ReactionsUse as a substrate in palladium- or copper-catalyzed reactions to synthesize novel 6-substituted quinolinium salts.6-BromoSynthetic Chemistry, Medicinal Chemistry
Photophysical StudiesCharacterization of absorption, fluorescence, and phosphorescence properties.Quinolinium Core, Bromo GroupMaterials Science, Chemical Sensing
Biological Activity ScreeningEvaluation against bacterial strains and cancer cell lines to identify potential therapeutic properties.Entire MoleculePharmacology, Drug Discovery
Electrochemical AnalysisInvestigation of redox properties for applications in organic electronics or catalysis.Quinolinium CoreMaterials Science, Electrochemistry

Potential for Interdisciplinary Research Collaborations

The multifaceted potential of this compound makes it an ideal subject for interdisciplinary collaboration:

Chemistry and Biology: Synthetic organic chemists could synthesize the parent compound and its derivatives, which would then be screened by pharmacologists and microbiologists to assess their biological activity. nih.gov

Chemistry and Materials Science: Chemists could focus on functionalizing the molecule while materials scientists characterize its photophysical properties, solid-state structure, and suitability for electronic devices.

Computational and Experimental Chemistry: Computational chemists could model the properties of proposed derivatives to predict their electronic spectra, reactivity, and binding affinities, thereby guiding the efforts of experimental chemists toward the most promising targets.

Challenges and Opportunities in the Field of Quinolinium Chemistry

The broader field of quinolinium chemistry, while mature in some respects, still presents a mixture of challenges and opportunities that would apply to the study of this compound.

Challenges:

Scalability and Cost: While many synthetic methods are effective at the lab scale, scaling them up for industrial or large-scale academic use can be challenging and costly, particularly if they involve expensive catalysts or reagents. covasyn.com

Functional Group Tolerance: Achieving selective functionalization can be difficult. The reactivity of the quinolinium core can sometimes interfere with reactions intended for a substituent, requiring complex protection-deprotection strategies. researchgate.net

Drug Resistance: In medicinal applications, the emergence of resistance to existing quinoline-based drugs necessitates the continuous development of new derivatives with novel mechanisms of action. hilarispublisher.com

Opportunities:

Access to Chemical Diversity: The quinoline (B57606) scaffold is a "privileged structure" in medicinal chemistry. frontiersin.orgnih.gov The ease with which quinolinium salts can be synthesized and functionalized provides a powerful platform for generating vast libraries of diverse compounds for screening. researchgate.netdoaj.org

Green Chemistry: There is a growing opportunity to develop more environmentally benign synthetic routes to quinolinium salts, for example, by using ultrasound-assisted synthesis or employing water as a solvent. frontiersin.orgnih.gov

New Applications: As our understanding of materials and biological systems grows, new applications for functional molecules like quinolinium salts are constantly emerging, from advanced diagnostics to novel catalytic systems.

Q & A

Q. Why do some studies report poor catalytic recyclability of this compound in oxidation reactions?

  • Methodology : Probe catalyst degradation via XPS to detect iodine leaching. Compare with TGA data to rule out thermal decomposition. Design immobilized variants (e.g., silica-supported) to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-bromoquinolinium iodide
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-bromoquinolinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.